
N1-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-N2-(4-nitrophenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N1-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-N2-(4-nitrophenyl)oxalamide” is a chemical compound that is available for scientific research. It contains a thiazole ring, which is a heterocycle with sulfur and nitrogen . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Scientific Research Applications
Synthesis and Characterization
- A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, like the compound , has been developed. This method is operationally simple and high yielding, providing a useful formula for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Application in Fluorescent Studies
- Phenyl-2-thiazoline fluorophores, similar in structure to the compound , have been studied for their potential use in the detection of aluminum(III) in biological contexts. These fluorophores show selectivity for Al3+ over other metal ions (Lambert et al., 2000).
Anticandidal and Anticancer Applications
- Some thiazolyl hydrazone derivatives, closely related to the compound , have shown significant anticandidal and anticancer activities. This includes promising inhibitory effects on cancer cells and low toxicity towards normal cell lines (Altıntop et al., 2014).
Electropolymerization and Electrochromic Properties
- Donor–acceptor type monomers, similar to the compound, have been synthesized and characterized for their electrochemical activity. They show potential for use in electropolymerization and exhibit reasonable optical contrast and switching time, relevant in electrochromic applications (Hu et al., 2013).
Inhibition of Kynurenine 3-Hydroxylase
- Compounds like N-(4-phenylthiazol-2-yl)benzenesulfonamides, structurally related to the compound , have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in several neurological disorders (Röver et al., 1997).
Anti-Breast Cancer Agents
- Novel pyrazolo[3,4-d]thiazol derivatives, structurally related to the compound , have been evaluated as anti-breast cancer agents. Some of these derivatives have shown high inhibitory activity against human breast cancer cell lines (Dawane, 2022).
Structural Characterization in Crystallography
- Structural characterization of related compounds, including thiazoles and fluorophenyl groups, has been carried out using single crystal diffraction. This research contributes to understanding the molecular conformation and interactions in such compounds (Kariuki et al., 2021).
properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(4-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O4S/c20-13-3-1-12(2-4-13)19-23-15(11-29-19)9-10-21-17(25)18(26)22-14-5-7-16(8-6-14)24(27)28/h1-8,11H,9-10H2,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVVHFAOHLALGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCNC(=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2,4-dioxo-3-[2-oxo-2-(phenethylamino)ethyl]-1(2H,4H)-quinazolinyl]-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B2796801.png)
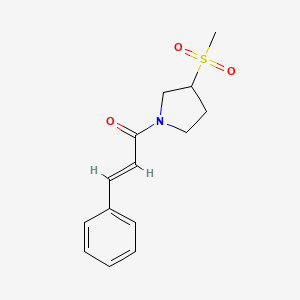
![3-(4-Chlorobenzyl)-8-(3-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2796803.png)
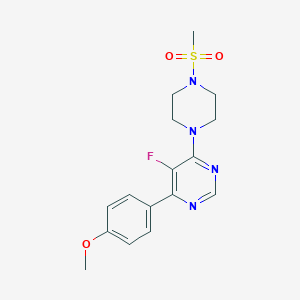
![(2Z)-N-(4-chlorophenyl)-2-[(3-fluoro-4-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2796806.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-4-ylmethanone](/img/structure/B2796808.png)
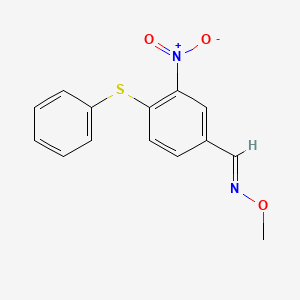
![5-(Oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2796811.png)
![N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-4-phenylbenzamide](/img/structure/B2796812.png)
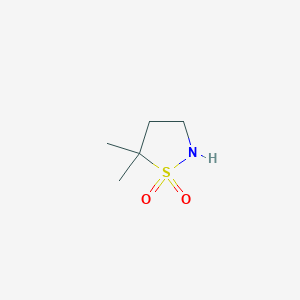
![4-(8-((3,4-Dimethylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2796816.png)
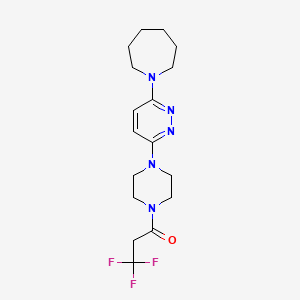
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2796821.png)